五フッ化ビスマス

説明

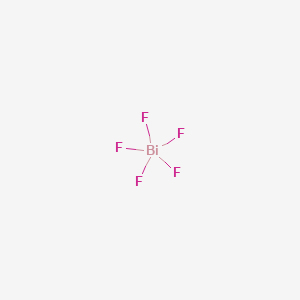

Bismuth pentafluoride is an inorganic compound with the chemical formula BiF₅. It is a white solid that is highly reactive and is of interest to researchers due to its unique properties. Bismuth pentafluoride is known for being the most reactive of the pnictogen pentafluorides and is an extremely strong fluorinating agent .

科学的研究の応用

Bismuth pentafluoride has several scientific research applications:

作用機序

Target of Action

Bismuth pentafluoride (BiF5) is a highly reactive inorganic compound . It’s known to interact with a wide range of substances, including water, iodine, sulfur, and hydrocarbons .

Mode of Action

BiF5 is the most reactive of the pnictogen pentafluorides and is an extremely strong fluorinating agent . It adds fluoride ions to other chemicals, altering their properties . For instance, it can fluorinate paraffin oil (hydrocarbons) to fluorocarbons above 50 °C .

Biochemical Pathways

For example, it reacts vigorously with water to form ozone and oxygen difluoride .

Pharmacokinetics

Bismuth compounds have been used for more than two centuries, and a review of the modes of action, pharmacokinetics, and toxicity of two commonly used compounds, colloidal bismuth subcitrate and bismuth subsalicylate, is presented . In humans, bismuth toxicity is unlikely when therapeutic doses of these compounds are administered for the appropriate duration .

Result of Action

The molecular and cellular effects of BiF5’s action are largely unknown due to its high reactivity and the lack of specific studies. Its strong fluorinating properties suggest that it could cause significant chemical alterations at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BiF5. For instance, its reactivity increases with temperature, fluorinating paraffin oil (hydrocarbons) to fluorocarbons above 50 °C . Moreover, it reacts vigorously with water, which suggests that its activity could be greatly influenced by the presence of moisture .

生化学分析

Biochemical Properties

Bismuth pentafluoride plays a significant role in biochemical reactions due to its strong fluorinating capabilities. It interacts with a variety of biomolecules, including enzymes, proteins, and other cellular components. For instance, bismuth pentafluoride can react with water to produce ozone and oxygen difluoride, which can further interact with cellular components . Additionally, it can oxidize uranium tetrafluoride to uranium hexafluoride, demonstrating its potential to alter the oxidation states of biomolecules . These interactions highlight the compound’s ability to influence biochemical pathways and cellular processes.

Cellular Effects

The effects of bismuth pentafluoride on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s strong oxidizing properties can lead to oxidative stress within cells, affecting cellular homeostasis and potentially leading to cell death . Furthermore, bismuth pentafluoride’s ability to produce reactive oxygen species can impact gene expression by inducing oxidative damage to DNA and other cellular components . These effects underscore the compound’s potential to modulate cellular activities and responses.

Molecular Mechanism

At the molecular level, bismuth pentafluoride exerts its effects through various mechanisms. One of the primary mechanisms is its ability to act as a fluorinating agent, introducing fluorine atoms into biomolecules and altering their structure and function . This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, bismuth pentafluoride can induce changes in gene expression by causing oxidative damage to DNA, leading to mutations and altered transcriptional activity . These molecular interactions highlight the compound’s potential to modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bismuth pentafluoride can change over time due to its stability and degradation properties. The compound is known to be highly reactive and can degrade over time, leading to changes in its biochemical activity . Long-term exposure to bismuth pentafluoride can result in cumulative oxidative damage to cells, affecting cellular function and viability . These temporal effects are important considerations for researchers using the compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of bismuth pentafluoride can vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and modulate cellular signaling pathways . At high doses, bismuth pentafluoride can cause significant oxidative damage, leading to cell death and tissue injury . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid toxic or adverse outcomes.

Metabolic Pathways

Bismuth pentafluoride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s strong fluorinating properties enable it to modify the activity of enzymes involved in metabolic processes . For example, bismuth pentafluoride can inhibit or activate enzymes by introducing fluorine atoms into their active sites, altering their catalytic activity . These interactions can affect metabolic flux and the levels of metabolites within cells, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, bismuth pentafluoride is transported and distributed through interactions with transporters and binding proteins. The compound’s high reactivity allows it to bind to various cellular components, influencing its localization and accumulation . For instance, bismuth pentafluoride can interact with membrane transporters, facilitating its entry into cells and subsequent distribution to different cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of bismuth pentafluoride is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, affecting its activity and function . For example, bismuth pentafluoride may accumulate in the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

準備方法

Bismuth pentafluoride can be synthesized through several methods:

Direct Fluorination: Bismuth trifluoride is treated with fluorine gas at 500°C to produce bismuth pentafluoride. [ \text{BiF}_3 + \text{F}_2 \rightarrow \text{BiF}_5 ]

Alternative Synthesis: Chlorine trifluoride can be used as a fluorinating agent at 350°C to produce bismuth pentafluoride. [ \text{BiF}_3 + \text{ClF}_3 \rightarrow \text{BiF}_5 + \text{ClF} ]

化学反応の分析

Bismuth pentafluoride undergoes various types of chemical reactions:

Oxidation and Fluorination: It reacts vigorously with water to form ozone and oxygen difluoride.

Reactions with Halogens: At 180°C, bismuth pentafluoride fluorinates bromine to bromine trifluoride and chlorine to chlorine monofluoride.

Formation of Hexafluorobismuthates: It reacts with alkali metal fluorides to form hexafluorobismuthates, containing the hexafluorobismuthate anion.

類似化合物との比較

Bismuth pentafluoride is unique among the pnictogen pentafluorides due to its high reactivity and strong fluorinating ability. Similar compounds include:

- Phosphorus Pentafluoride (PF₅)

- Arsenic Pentafluoride (AsF₅)

- Antimony Pentafluoride (SbF₅)

These compounds share similar fluorinating properties but differ in their reactivity and specific applications .

特性

IUPAC Name |

pentafluorobismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.5FH/h;5*1H/q+5;;;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHXPLXDFQOVHO-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Bi](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiF5 | |

| Record name | Bismuth pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228490 | |

| Record name | Bismuth pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.97242 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-62-4 | |

| Record name | Bismuth fluoride (BiF5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B1214755.png)